molecular formula C12H11BrO2 B1284277 1-Bromo-2,3-dimethoxynaphthalene CAS No. 222555-02-4

1-Bromo-2,3-dimethoxynaphthalene

Cat. No.: B1284277
CAS No.: 222555-02-4
M. Wt: 267.12 g/mol
InChI Key: XZZRGEPWNYCNGI-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxynaphthalene is an organic compound classified as a brominated aromatic ether. It is characterized by the presence of a bromine atom and two methoxy groups attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxynaphthalene can be synthesized through the bromination of 2,3-dimethoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Scientific Research Applications

1-Bromo-2,3-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxynaphthalene is primarily based on its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the naphthalene ring and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and create complex molecules.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3-dimethoxynaphthalene is unique due to the presence of both a reactive bromine atom and two methoxy groups. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate for creating a wide range of complex molecules.

Properties

IUPAC Name

1-bromo-2,3-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZRGEPWNYCNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584592
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222555-02-4
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3-dimethoxynaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the vibrational spectra of 1-Bromo-2,3-dimethoxynaphthalene?

A1: Vibrational spectroscopy techniques like FT-IR and FT-Raman provide valuable insights into the structure and bonding of molecules. By analyzing the vibrational spectra of this compound, researchers can confirm its structural characteristics, including bond lengths, bond angles, and the presence of specific functional groups. [] This information is crucial for understanding the molecule's properties and potential applications.

Q2: How does computational chemistry contribute to the understanding of this compound?

A2: Computational chemistry plays a vital role in predicting and interpreting the properties of molecules like this compound. Density functional theory (DFT) calculations, for instance, can be employed to determine the molecule's optimized geometry, vibrational frequencies, and other molecular properties. [] These computational results complement experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level.

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